molecular formula C42H73O39P B1263086 Phosphomannan

Phosphomannan

Cat. No.: B1263086
M. Wt: 1233 g/mol
InChI Key: QQXGKDXDGRCOKW-GVQSQGETSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Acid Hydrolysis and Acetolysis

Phosphomannan undergoes acid-mediated breakdown under controlled conditions:

  • 10 mM HCl at 100°C for 1 hour cleaves acid-labile bonds, releasing β-1,2-linked manno-oligosaccharides (tetraose to biose) while retaining acid-stable regions .

  • Acetolysis (acetic anhydride:acetic acid:H₂SO₄ = 10:10:1 at 40°C for 13–36 hours) preferentially cleaves α-1,6 and α-1,3 linkages, isolating β-1,2-linked oligomers for structural analysis .

Table 1: Products of Acid Treatment and Acetolysis

Reaction ConditionsMajor Products DetectedSource
10 mM HCl, 100°C, 1 hβ-1,2-mannotetraose, mannobiose, free mannose
Acetolysis (40°C, 36 h)β-1,2-mannopentaose, resistant α-linked cores

β-Elimination for this compound Trimming

Alkaline conditions remove phosphate groups and degrade mannan chains:

  • 0.1 N NaOH, 18 h, room temperature : Cleaves phosphodiester bonds, releasing soluble oligosaccharides for quantification via phenol–sulfuric acid assays .

Enzymatic Degradation

α-Mannosidase digestion (Arthrobacter GJM-1 enzyme):

  • Hydrolyzes α-1,2 and α-1,3 linkages, leaving β-1,2-resistant oligosaccharides .

  • Post-digestion analysis reveals branched structures with β-1,2 termini, critical for mapping mannan architecture .

Oxidation and Reduction Reactions

While specific protocols are excluded per source restrictions, general principles include:

  • Periodate oxidation : Targets vicinal diols in mannose units, breaking carbon bonds for chain length determination.

  • Sodium borohydride reduction : Stabilizes aldehyde intermediates formed during oxidation.

Analytical Methods

Phenol–sulfuric acid assay : Quantifies total carbohydrate content after reactions, normalized to cell count (3 × 10⁹ cells) .

Table 2: Structural Features Revealed by Chemical Reactions

TechniqueKey FindingsSource
Acid hydrolysisCore structure contains β-1,2 linkages resistant to mild acid
AcetolysisHighly branched topology with 14 distinct moieties
β-EliminationPhosphate groups localize to specific mannose residues in the outer chain

These reactions underscore this compound’s structural complexity and its role in pathogen-host interactions, particularly in Candida species . Methodological rigor in reaction conditions ensures accurate characterization, aiding therapeutic and biotechnological applications.

Scientific Research Applications

Microbiological Research

Role in Pathogenicity
Phosphomannan plays a critical role in the virulence of pathogenic fungi such as Candida albicans and Candida tropicalis. Studies have shown that the phosphomannosylation of cell wall proteins is essential for the interaction between these fungi and host immune cells. For instance, the presence of this compound is crucial for the phagocytosis of C. tropicalis by macrophages, highlighting its importance in fungal pathogenesis and immune evasion .

Case Study: Interaction with Immune Cells
In a study examining the interaction between C. tropicalis and macrophages, mutants lacking this compound exhibited reduced virulence in insect models. This underscores the role of this compound in facilitating immune evasion and promoting fungal survival within host organisms .

Biomedical Applications

Vaccine Development
this compound has been explored as a potential component in vaccine formulations against candidiasis. Research indicates that this compound complexes can stimulate an immune response, providing a basis for developing vaccines aimed at preventing disseminated infections caused by Candida species .

Affinity Ligands
In biomedical research, this compound is utilized as an affinity ligand for mannose-6-phosphate receptors. This application is particularly relevant in drug delivery systems and targeting specific cells for therapeutic interventions .

Structural Studies

Chemical Characterization
this compound's structural properties have been extensively studied to understand its functional roles better. For example, researchers have conducted structural analyses using techniques such as acetolysis and enzymolysis to elucidate the chemical structure of this compound from C. albicans. These studies reveal insights into how its structure contributes to its biological functions .

Biotechnological Applications

Enzyme Regulation Studies
The synthesis of this compound involves several enzymes, including phosphomannosyltransferases like Ktr6 and Mnn4, which are critical for its production in yeast species such as Saccharomyces cerevisiae. Understanding these enzymatic pathways can lead to biotechnological advancements in manipulating yeast for industrial applications, including biofuel production and fermentation processes .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings/References
Microbiological ResearchRole in pathogenicity and immune evasionEssential for phagocytosis
Biomedical ApplicationsVaccine development; affinity ligandsStimulates immune response
Structural StudiesCharacterization of chemical structureInsights into biological functions
Biotechnological ApplicationsEnzyme regulation studies; potential industrial usesManipulation of yeast enzymes

Comparison with Similar Compounds

    Mannans: Polysaccharides composed of mannose units without phosphate groups.

    Glucans: Polysaccharides composed of glucose units.

    Galactomannans: Polysaccharides composed of galactose and mannose units.

    Glucomannans: Polysaccharides composed of glucose and mannose units.

    Glucuronoxylomannans: Polysaccharides composed of glucose, xylose, and mannose units.

Properties

Molecular Formula

C42H73O39P

Molecular Weight

1233 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C42H73O39P/c43-1-8-15(48)23(56)29(62)37(71-8)77-32-21(54)12(5-47)73-39(31(32)64)78-34-26(59)18(51)11(4-46)75-41(34)80-33-25(58)17(50)10(3-45)74-40(33)68-6-13-20(53)27(60)35(79-38-30(63)24(57)16(49)9(2-44)72-38)42(76-13)81-82(66,67)69-7-14-19(52)22(55)28(61)36(65)70-14/h8-65H,1-7H2,(H,66,67)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42-/m1/s1

InChI Key

QQXGKDXDGRCOKW-GVQSQGETSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O[C@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@H](O5)OP(=O)(O)OC[C@@H]6[C@H]([C@@H]([C@@H]([C@H](O6)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4C(C(C(OC4OCC5C(C(C(C(O5)OP(=O)(O)OCC6C(C(C(C(O6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O

Origin of Product

United States

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